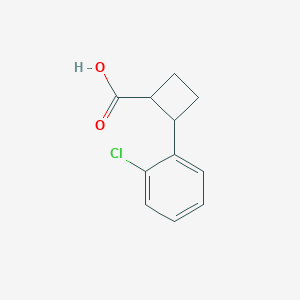

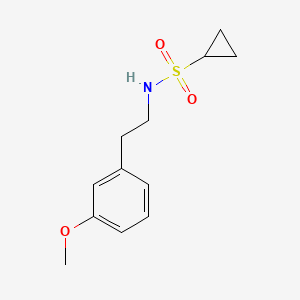

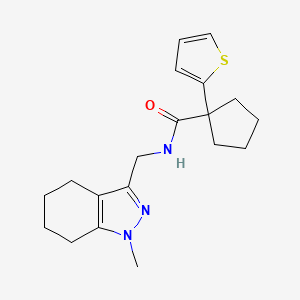

![molecular formula C21H19ClN2O5S2 B2508729 Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895266-17-8](/img/structure/B2508729.png)

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide application in pharmaceuticals, agrochemicals, and dyestuffs. However, the thiophene ring is often associated with toxic effects in humans, which raises concerns about the safety of these compounds .

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in various studies. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of the articaine local anesthetic, has been synthesized and assessed for its genotoxic and carcinogenic potentials . Another study describes the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and potential biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, which consists of a slightly warped heterocyclic ring system . Similarly, the molecular structure of a novel thiophene-containing compound was optimized and confirmed by X-ray crystallography, indicating the importance of intramolecular interactions in stabilizing the molecule's geometry .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, nucleophilic substitution reactions have been employed to synthesize methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates from methyl 3-aminothiophene-2-carboxylate . The reactivity of thiophene derivatives towards cytochrome P450 (CYP450) has also been studied to hypothesize possible pathways leading to toxicological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The intramolecular charge transfer interactions, natural atomic charges, and stabilization energies have been calculated using methods like the natural bond orbital (NBO) method to understand these properties better . Additionally, the electronic spectra of these compounds have been analyzed using time-dependent density functional theory (TD-DFT), which shows good agreement with experimental data .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Research on thiophene derivatives, including the compound , primarily focuses on chemical synthesis and characterization. The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through reactions involving alkoxy-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine highlights the adaptability of thiophene derivatives for further chemical manipulation. This synthesis pathway offers a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, although attempts at acylation under standard conditions were not always successful (Stephens, Price, & Sowell, 1999).

Antimicrobial Activity

Thiophene derivatives are explored for their antimicrobial properties, as demonstrated by the synthesis and antimicrobial activity evaluation of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds, produced through a Gewald reaction, were subjected to antimicrobial screening, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Genotoxic and Carcinogenic Potentials

The compound's structural class has been examined for genotoxic and carcinogenic potentials, using in vitro and in silico methodologies. A study on the genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic, employing assays like the Ames test and Comet assay, reveals significant insights into the toxicological profiles of thiophene derivatives. This research underscores the importance of understanding the structural and functional implications of chemical moieties in drug development and regulatory compliance (Lepailleur et al., 2014).

Dyeing Properties

Thiophene derivatives are also utilized in the synthesis of disperse dyes for polyester fibers. Novel heterocyclic disperse dyes with thiophene moiety show promising dyeing performance and fastness properties on polyester fabric, although challenges with photostability remain. This application illustrates the versatility of thiophene derivatives in industrial applications beyond pharmaceuticals, extending into materials science and textile engineering (Iyun et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S2/c1-14-6-8-17(9-7-14)24(13-19(25)23-16-5-3-4-15(22)12-16)31(27,28)18-10-11-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZCRFKJDQJFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

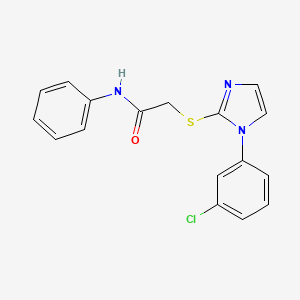

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

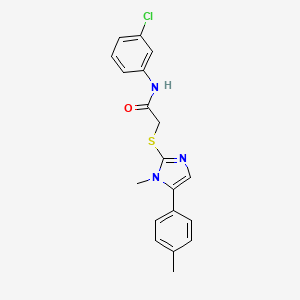

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

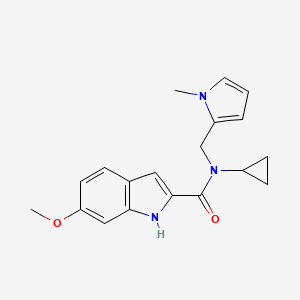

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)